![molecular formula C25H31BrOS3 B13058332 5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B13058332.png)
5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde: is an organic compound with the molecular formula C25H31BrOS3 and a molecular weight of 523.61 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and hexyl groups attached to the thiophene rings. It is commonly used as an intermediate in organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 3-hexylthiophene followed by coupling reactions to form the desired product . The reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like chlorobenzene .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield . The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of conjugated polymers and organic semiconductors, which are essential in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biology and Medicine: In biological research, derivatives of this compound are explored for their potential as anti-inflammatory and anti-tumor agents . The presence of the thiophene ring system is known to enhance the biological activity of these derivatives.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including conductive polymers and nanomaterials . These materials have applications in flexible electronics, sensors, and other high-tech devices.
Mécanisme D'action
The mechanism of action of 5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can participate in π-π stacking interactions, which are crucial for its role in electronic materials . Additionally, the bromine atom can facilitate halogen bonding, enhancing the compound’s reactivity in various chemical reactions .
Comparaison Avec Des Composés Similaires
5-Bromo-2-thiophenecarboxaldehyde: A simpler analog with a single thiophene ring and a bromine atom.
3-Hexylthiophene: A related compound without the bromine atom, used in the synthesis of polythiophenes.
5,5’-Dibromo-2,2’-bithiophene: A compound with two bromine atoms and two thiophene rings, used in the synthesis of conjugated polymers.
Uniqueness: The uniqueness of 5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde lies in its structure, which combines multiple thiophene rings with bromine and hexyl substituents. This combination enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable intermediate in the synthesis of advanced materials .
Propriétés
Formule moléculaire |
C25H31BrOS3 |
|---|---|
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C25H31BrOS3/c1-3-5-7-9-11-18-15-22(29-24(18)21-14-13-20(17-27)28-21)25-19(16-23(26)30-25)12-10-8-6-4-2/h13-17H,3-12H2,1-2H3 |
Clé InChI |
BHEQNSDXCBNBQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC(=C1)C2=C(C=C(S2)Br)CCCCCC)C3=CC=C(S3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



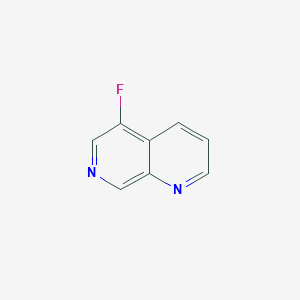
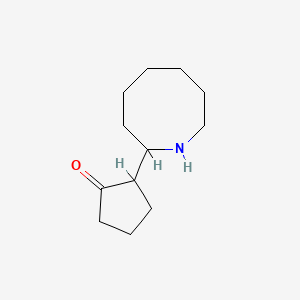
![7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13058271.png)
![5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole](/img/structure/B13058273.png)


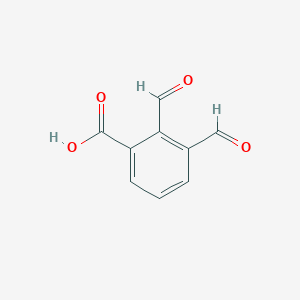
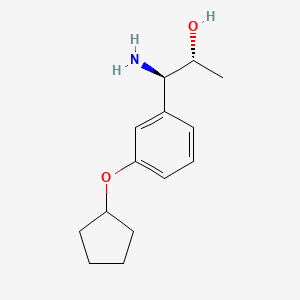
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate](/img/structure/B13058313.png)
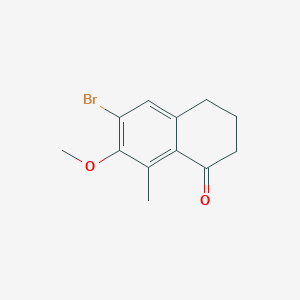
![6-(Ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13058319.png)
![tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13058325.png)
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13058333.png)
